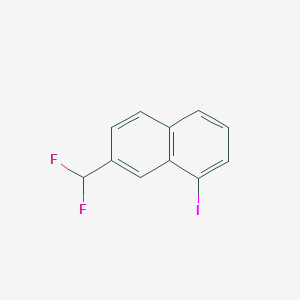
2-(Difluoromethyl)-8-iodonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-8-iodonaphthalene is an organic compound that features both difluoromethyl and iodine substituents on a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-8-iodonaphthalene typically involves the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method involves the difluoromethylation of a naphthalene derivative followed by iodination. The difluoromethylation can be achieved using difluoromethylating reagents such as difluoromethyl sulfone or difluoromethyl zinc reagents under appropriate conditions . The iodination step can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)-8-iodonaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl ketones or reduced to form difluoromethyl alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products:
- Substituted naphthalenes with various functional groups.
- Difluoromethyl ketones and alcohols.
- Coupled products with extended carbon chains .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-8-iodonaphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-8-iodonaphthalene involves its interaction with molecular targets through its difluoromethyl and iodine groups. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets . The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of molecular conformations .
Comparación Con Compuestos Similares
- 2-(Difluoromethyl)-naphthalene
- 8-Iodonaphthalene
- 2-(Trifluoromethyl)-8-iodonaphthalene
Comparison: 2-(Difluoromethyl)-8-iodonaphthalene is unique due to the presence of both difluoromethyl and iodine groups on the naphthalene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form specific non-covalent interactions. Compared to similar compounds, it offers a versatile platform for further functionalization and application in various fields .
Propiedades
Fórmula molecular |
C11H7F2I |
|---|---|
Peso molecular |
304.07 g/mol |
Nombre IUPAC |
7-(difluoromethyl)-1-iodonaphthalene |
InChI |
InChI=1S/C11H7F2I/c12-11(13)8-5-4-7-2-1-3-10(14)9(7)6-8/h1-6,11H |
Clave InChI |
VMURORUVUNVAGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




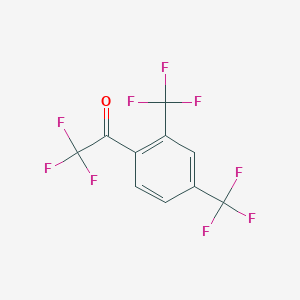
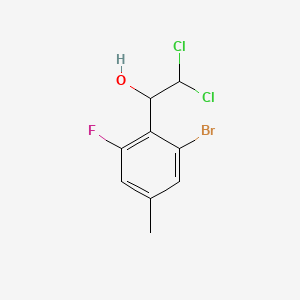


![2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide](/img/structure/B14776021.png)
![3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14776026.png)

![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14776032.png)
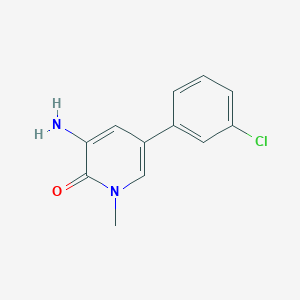
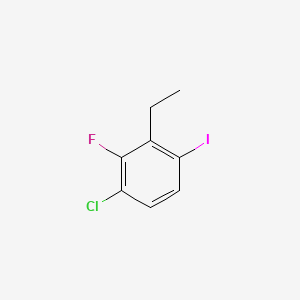
![Ethyl 6-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14776036.png)

